Azide-Directed Chemoselective Metal-Halogen Exchange in Polybrominated Aryl Azides
The azide group in 2-azidoaryl bromides directs a chemoselective metal-halogen exchange. In polybrominated substrates like 2-azido-1,4-dibromobenzene, the azide's directing effect allows for selective exchange of the ortho-bromine atom, enabling a subsequent endo-cyclization to form benzotriazoles. This selectivity is a direct consequence of the 2-azido group and is not observed with other isomers. The study by Ageshina et al. demonstrates this with twenty-four examples of 2-azidoaryl bromides, including halogen-substituted variants [1].
| Evidence Dimension | Regioselectivity of metal-halogen exchange |
|---|---|
| Target Compound Data | Selective ortho-bromine exchange directed by 2-azido group; leads to endo-cyclization |
| Comparator Or Baseline | Other azido-dibromobenzene isomers (e.g., 1-azido-2,4-dibromobenzene) lack this directing effect |
| Quantified Difference | Enables a unique synthetic pathway (benzotriazole formation) not accessible with other isomers |
| Conditions | In situ generation of 2-azidoaryl lithiums from 2-azidoaryl bromides at low temperature |
Why This Matters
This chemoselectivity is a key differentiator for procurement, as it enables a synthetic route to benzotriazoles that is unavailable with other dibromo-azidobenzene isomers.
- [1] Ageshina, A. A. et al. Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides. Org. Biomol. Chem., 2019, 17, 4523-4534. View Source
